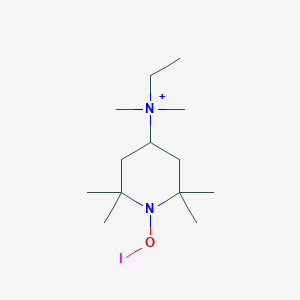
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an iodooxy group, which is a rare functional group in organic chemistry. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of multiple methyl groups and an ethyl group attached to the nitrogen atom makes this compound highly substituted and unique in its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium can be achieved through a multi-step process involving several key reactions One common method involves the alkylation of a piperidine derivative with an ethyl halide in the presence of a strong base
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of microwave irradiation can also be employed to accelerate reaction rates and improve efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in optimizing the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium undergoes various types of chemical reactions, including:
Oxidation: The iodooxy group can participate in oxidation reactions, leading to the formation of higher oxidation state products.
Reduction: Reduction of the iodooxy group can yield the corresponding iodide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-ethyl-1-iodo-N,N,2,2,6,6-hexamethylpiperidin-4-aminium.
Scientific Research Applications
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium exerts its effects involves the interaction of the iodooxy group with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to substrates and altering their chemical properties. The piperidine ring and the attached substituents play a crucial role in stabilizing the intermediate species formed during these reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpiperidin-4-aminium: Lacks the iodooxy group and has different reactivity.
N-Ethylpiperidin-4-aminium: Similar structure but without the multiple methyl groups.
N,N,2,2,6,6-Hexamethylpiperidin-4-aminium: Similar but lacks the iodooxy group.
Uniqueness
N-Ethyl-1-(iodooxy)-N,N,2,2,6,6-hexamethylpiperidin-4-aminium is unique due to the presence of the iodooxy group, which imparts distinct chemical reactivity and potential applications. The combination of the piperidine ring with multiple methyl groups and an ethyl group further enhances its stability and versatility in various chemical reactions.
Properties
CAS No. |
114601-70-6 |
|---|---|
Molecular Formula |
C13H28IN2O+ |
Molecular Weight |
355.28 g/mol |
IUPAC Name |
ethyl-(1-iodooxy-2,2,6,6-tetramethylpiperidin-4-yl)-dimethylazanium |
InChI |
InChI=1S/C13H28IN2O/c1-8-16(6,7)11-9-12(2,3)15(17-14)13(4,5)10-11/h11H,8-10H2,1-7H3/q+1 |
InChI Key |
HQUGUXHEWDCRTD-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1CC(N(C(C1)(C)C)OI)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















